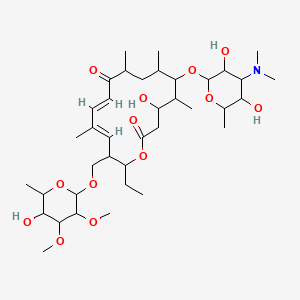
19-Deformyldesmycosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-Deformyldesmycosin is a derivative of the macrolide antibiotic family, specifically a 16-membered macrolide. It is known for its antibacterial properties and is used in various scientific research applications. This compound is particularly interesting due to its unique structure and the potential it holds for medical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 19-Deformyldesmycosin involves multiple steps, starting from the parent compound, tylosin. The process includes selective removal of the formyl group from the desmycosin molecule. This is typically achieved through a series of chemical reactions involving specific reagents and conditions. The exact synthetic route can vary, but it generally involves the use of strong acids or bases to facilitate the removal of the formyl group.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving the use of automated systems and controlled environments to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions: 19-Deformyldesmycosin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds.
科学的研究の応用
19-Deformyldesmycosin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their derivatives.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: Utilized in the production of other macrolide derivatives and as a reference standard in quality control processes.
作用機序
The mechanism of action of 19-Deformyldesmycosin involves binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, making it an effective antibacterial agent. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are primarily related to protein synthesis inhibition.
類似化合物との比較
Tylosin: The parent compound from which 19-Deformyldesmycosin is derived.
Desmycosin: Another derivative of tylosin with similar antibacterial properties.
Erythromycin: A well-known macrolide antibiotic with a similar mechanism of action.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its antibacterial properties and make it a valuable compound for research and potential therapeutic applications. Its ability to inhibit protein synthesis in bacteria sets it apart from other similar compounds.
特性
CAS番号 |
78740-70-2 |
|---|---|
分子式 |
C38H65NO13 |
分子量 |
743.9 g/mol |
IUPAC名 |
(11E,13Z)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C38H65NO13/c1-12-28-25(18-48-38-36(47-11)35(46-10)32(44)24(7)50-38)15-19(2)13-14-26(40)20(3)16-21(4)34(22(5)27(41)17-29(42)51-28)52-37-33(45)30(39(8)9)31(43)23(6)49-37/h13-15,20-25,27-28,30-38,41,43-45H,12,16-18H2,1-11H3/b14-13+,19-15- |
InChIキー |
QPFZVOBGKSRNES-MYCMRBOKSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)C)COC3C(C(C(C(O3)C)O)OC)OC |
異性体SMILES |
CCC1C(/C=C(\C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)/C)COC3C(C(C(C(O3)C)O)OC)OC |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)C)COC3C(C(C(C(O3)C)O)OC)OC |
同義語 |
19-deformyldesmycosin TMC 014 TMC-014 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















